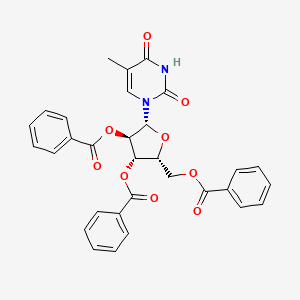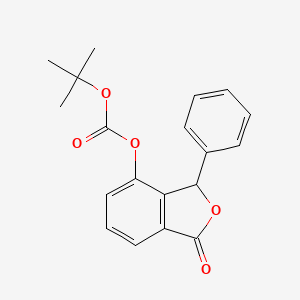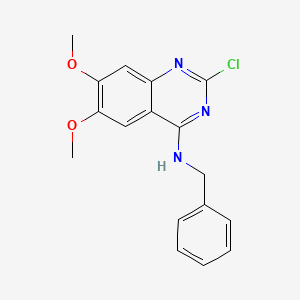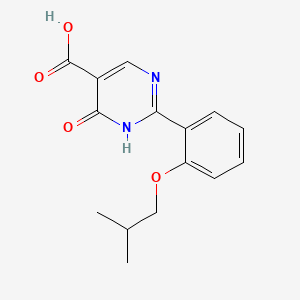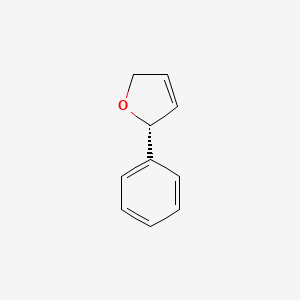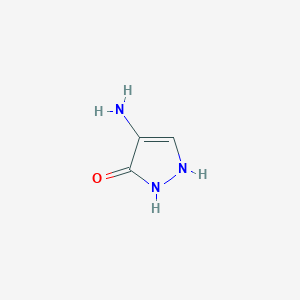
4-Amino-1H-pyrazol-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1H-pyrazol-3(2H)-one is a heterocyclic compound with a pyrazolone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both amino and carbonyl functional groups in its structure allows it to participate in a variety of chemical reactions, making it a versatile intermediate in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with β-keto esters or β-diketones. One common method involves the reaction of hydrazine hydrate with ethyl acetoacetate under reflux conditions to form the pyrazolone ring. The amino group can be introduced through subsequent amination reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yielding catalysts, and efficient purification techniques to ensure the compound is produced in high purity and yield.
化学反应分析
Types of Reactions
4-Amino-1H-pyrazol-3(2H)-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolone derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazolone derivatives, while substitution reactions can introduce various functional groups onto the pyrazolone ring.
科学研究应用
4-Amino-1H-pyrazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound is used in the development of dyes, pigments, and other materials.
作用机制
The mechanism of action of 4-Amino-1H-pyrazol-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The presence of the amino and carbonyl groups allows it to form hydrogen bonds and other interactions with biological molecules, influencing its activity and specificity.
相似化合物的比较
Similar Compounds
- 4-Amino-1H-pyrazole-5-carboxamide
- 4-Amino-1H-pyrazole-3-carboxylic acid
- 4-Amino-1H-pyrazole-3,5-dicarboxylic acid
Uniqueness
4-Amino-1H-pyrazol-3(2H)-one is unique due to its specific substitution pattern and the presence of both amino and carbonyl functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in synthetic chemistry. Its potential biological activities also distinguish it from other similar compounds, making it a compound of interest in medicinal chemistry and drug development.
属性
CAS 编号 |
145092-17-7 |
|---|---|
分子式 |
C3H5N3O |
分子量 |
99.09 g/mol |
IUPAC 名称 |
4-amino-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C3H5N3O/c4-2-1-5-6-3(2)7/h1H,4H2,(H2,5,6,7) |
InChI 键 |
NATMWGYJBMRROQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=O)NN1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


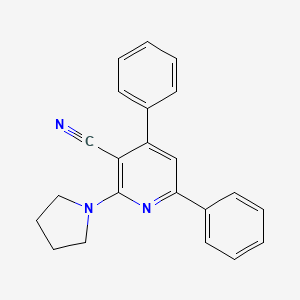
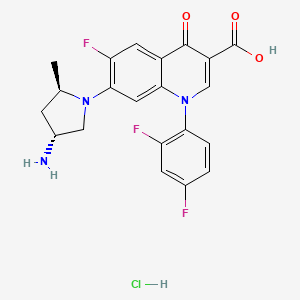


![(2S,5R,6R)-3,3-Dimethyl-7-oxo-6-[(pyrazine-2-carbonyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B12912407.png)
![Cyclohepta[b]pyrrol-2-amine](/img/structure/B12912408.png)
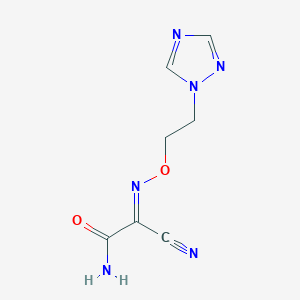
![3-(2-Fluoro-5-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12912422.png)
